molecular formula C11H14FNO2 B4196527 3-ethoxy-N-(2-fluorophenyl)propanamide

3-ethoxy-N-(2-fluorophenyl)propanamide

Cat. No. B4196527
M. Wt: 211.23 g/mol
InChI Key: GJOBSJWBVLECCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(2-fluorophenyl)propanamide, also known as EFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFPP belongs to the class of amides and is commonly used in research studies to explore its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-ethoxy-N-(2-fluorophenyl)propanamide is not fully understood. However, studies have suggested that 3-ethoxy-N-(2-fluorophenyl)propanamide exerts its therapeutic effects by modulating various signaling pathways and enzymes. For example, 3-ethoxy-N-(2-fluorophenyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and regulation. Inhibition of HDACs by 3-ethoxy-N-(2-fluorophenyl)propanamide leads to the upregulation of tumor suppressor genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-ethoxy-N-(2-fluorophenyl)propanamide has been found to exhibit various biochemical and physiological effects in preclinical studies. For example, 3-ethoxy-N-(2-fluorophenyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-ethoxy-N-(2-fluorophenyl)propanamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. In addition, 3-ethoxy-N-(2-fluorophenyl)propanamide has been shown to increase the levels of GABA, a neurotransmitter that has anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

3-ethoxy-N-(2-fluorophenyl)propanamide has several advantages for lab experiments. Firstly, 3-ethoxy-N-(2-fluorophenyl)propanamide is relatively easy to synthesize and is commercially available. Secondly, 3-ethoxy-N-(2-fluorophenyl)propanamide has been extensively studied, and its mechanism of action is partially understood. This makes it a useful tool for exploring various signaling pathways and enzymes. However, 3-ethoxy-N-(2-fluorophenyl)propanamide also has some limitations. For example, 3-ethoxy-N-(2-fluorophenyl)propanamide has poor solubility in water, making it challenging to administer in vivo. In addition, 3-ethoxy-N-(2-fluorophenyl)propanamide has not been tested extensively in clinical trials, and its safety profile is not fully understood.

Future Directions

There are several future directions for the research on 3-ethoxy-N-(2-fluorophenyl)propanamide. Firstly, more studies are needed to understand the exact mechanism of action of 3-ethoxy-N-(2-fluorophenyl)propanamide. Secondly, clinical trials are needed to determine the safety and efficacy of 3-ethoxy-N-(2-fluorophenyl)propanamide in humans. Thirdly, more studies are needed to explore the potential therapeutic applications of 3-ethoxy-N-(2-fluorophenyl)propanamide in various fields of medicine. Finally, more research is needed to develop new derivatives of 3-ethoxy-N-(2-fluorophenyl)propanamide that have improved solubility and bioavailability.

Scientific Research Applications

3-ethoxy-N-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 3-ethoxy-N-(2-fluorophenyl)propanamide has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In neurology, 3-ethoxy-N-(2-fluorophenyl)propanamide has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 3-ethoxy-N-(2-fluorophenyl)propanamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

3-ethoxy-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-8-7-11(14)13-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOBSJWBVLECCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-(2-fluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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